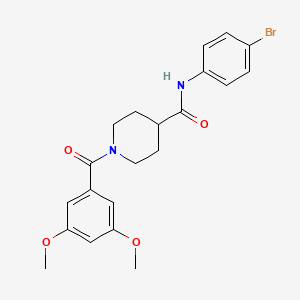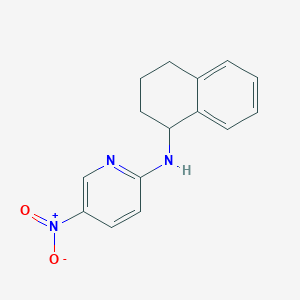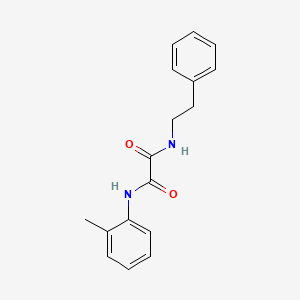![molecular formula C18H17IN2O3S B5109371 propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5109371.png)
propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate, also known as PIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PIA is a synthetic compound that has been extensively studied for its biological and chemical properties. In
作用机制
The mechanism of action of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to inhibit the activity of NF-kB, a transcription factor involved in inflammation and immune responses. Additionally, propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. In animal models, propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce inflammation and oxidative stress, which are associated with various diseases. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Additionally, propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial infections.
实验室实验的优点和局限性
One advantage of using propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its diverse range of potential applications. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for various research fields. Additionally, propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate is a synthetic compound, which means that it can be easily synthesized in large quantities for research purposes. However, one limitation of using propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its potential toxicity. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to induce cell death in cancer cells, but it can also induce cell death in healthy cells if used at high concentrations. Therefore, careful control of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate concentration is necessary to avoid potential toxicity.
未来方向
There are several future directions for research on propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate. One area of research is the development of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate derivatives with improved pharmacokinetic properties. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has shown promising results in animal models, but its potential use in humans is limited by its poor solubility and bioavailability. Therefore, the development of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate derivatives with improved solubility and bioavailability is necessary for its potential use in humans. Another area of research is the investigation of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate's mechanism of action. While the inhibition of histone deacetylases and NF-kB has been proposed as possible mechanisms, further studies are needed to fully understand propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate's mechanism of action. Additionally, the investigation of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate's potential use in combination therapy with other drugs is an area of research that holds promise for the treatment of various diseases.
合成方法
The synthesis of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate involves a series of chemical reactions. The starting material for the synthesis is 3-iodobenzoic acid, which is reacted with thionyl chloride to form 3-iodobenzoyl chloride. This intermediate is then reacted with potassium thiocyanate to form 3-iodobenzoyl isothiocyanate. The final step involves the reaction of 3-iodobenzoyl isothiocyanate with propyl 4-aminobenzoate to form propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate. The overall synthesis of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
科学研究应用
The potential applications of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate in scientific research are diverse. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its antimicrobial properties, and it has been shown to inhibit the growth of various bacterial strains. propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has also been investigated for its potential use as an anticancer agent. Studies have shown that propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its anti-inflammatory properties, and it has been shown to reduce inflammation in various animal models.
属性
IUPAC Name |
propyl 4-[(3-iodobenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O3S/c1-2-10-24-17(23)12-6-8-15(9-7-12)20-18(25)21-16(22)13-4-3-5-14(19)11-13/h3-9,11H,2,10H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFNEOFDLQILTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)

![2-[(2-fluorophenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5109354.png)
![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)
![ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5109358.png)

![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5109378.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5109387.png)